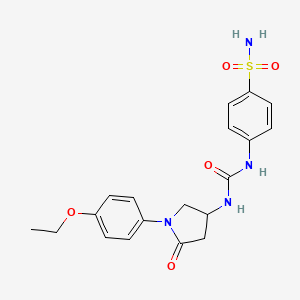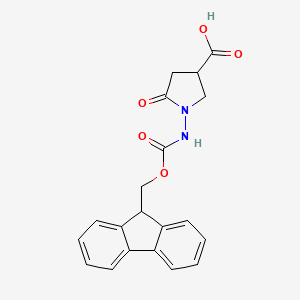
(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid, also known as QTTA, is a thiazolidine derivative that has been studied extensively for its potential applications in various scientific fields. QTTA has been synthesized using different methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
One significant application of derivatives related to "(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid" is their role as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Compounds structurally related to this chemical have demonstrated submicromolar IC50 values, indicating strong inhibition potential. The study highlighted the compound's efficacy in surpassing epalrestat, a clinically used aldose reductase inhibitor, by over five times in terms of potency. This suggests its potential application in managing diabetic complications through inhibition of the aldose reductase pathway (Kučerová-Chlupáčová et al., 2020).
Antifungal Properties
Another application involves its potential antifungal properties. Derivatives of this compound have been prepared with the intention to act as antifungal agents. Their synthesis and hydrophobic properties were studied to evaluate their effectiveness against selected fungal species. Although most compounds did not show significant activity, the study provides a basis for further modifications to enhance antifungal effectiveness, indicating the versatility of the chemical structure in targeting fungal infections (Doležel et al., 2009).
Antimicrobial Activity
Further research into rhodanine-3-acetic acid derivatives, which share a core structure with "(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid," has demonstrated promising antimicrobial properties against a range of bacteria, mycobacteria, and fungi. This includes notable activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), providing a foundation for developing new antimicrobial agents to combat resistant strains of bacteria and mycobacteria (Krátký et al., 2017).
Binding with Human Serum Albumin
The compound's derivatives have also been investigated for their ability to bind with human serum albumin (HSA), a key protein in the transport and bioavailability of drugs. This interaction is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutics. One study used spectrofluorometric and molecular docking studies to explore this binding, which could inform the design of drug delivery systems and optimize therapeutic efficacy (Murugesan et al., 2017).
Eigenschaften
IUPAC Name |
2-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13(19)8-17-14(20)12(22-15(17)21)7-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2,(H,18,19)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCDUZXOBPAIBF-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)






![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)
![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)




